molecular formula C17H19ClFNO3S B2635257 5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide CAS No. 1797559-56-8

5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide

Cat. No.: B2635257
CAS No.: 1797559-56-8
M. Wt: 371.85
InChI Key: QKTHRPFKHKMZIT-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a chloro group, a fluorophenyl group, and a methoxypropyl group attached to a benzenesulfonamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzenesulfonamide backbone: This step involves the reaction of 2-methylbenzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide core.

    Introduction of the chloro group: Chlorination of the benzenesulfonamide core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the fluorophenyl group: This step involves the reaction of the chlorinated benzenesulfonamide with a fluorophenyl derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

    Introduction of the methoxypropyl group: The final step involves the reaction of the intermediate compound with a methoxypropylating agent, such as methoxypropyl bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methylbenzenesulfonamide: Lacks the fluorophenyl and methoxypropyl groups.

    N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide: Lacks the chloro group.

    5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide: Lacks the methyl group on the benzenesulfonamide backbone.

Uniqueness

5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide is unique due to the presence of all three functional groups (chloro, fluorophenyl, and methoxypropyl) on the benzenesulfonamide backbone. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO3S/c1-12-8-9-13(18)10-16(12)24(21,22)20-11-17(2,23-3)14-6-4-5-7-15(14)19/h4-10,20H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTHRPFKHKMZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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